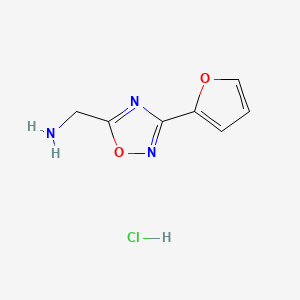![molecular formula C9H5F2NO2S2 B2471170 5-[4-(Difluoromethyl)-1,3-thiazol-2-yl]thiophene-2-carboxylic acid CAS No. 2248322-83-8](/img/structure/B2471170.png)
5-[4-(Difluoromethyl)-1,3-thiazol-2-yl]thiophene-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[4-(Difluoromethyl)-1,3-thiazol-2-yl]thiophene-2-carboxylic acid is a heterocyclic compound that features a thiazole ring and a thiophene ring, both of which are important structures in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(Difluoromethyl)-1,3-thiazol-2-yl]thiophene-2-carboxylic acid typically involves the formation of the thiazole and thiophene rings followed by their coupling. One common method involves the use of difluoromethylated heterocyclic precursors. The reaction conditions often include the use of strong bases and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the final product efficiently .
Análisis De Reacciones Químicas
Types of Reactions
5-[4-(Difluoromethyl)-1,3-thiazol-2-yl]thiophene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the thiazole or thiophene rings .
Aplicaciones Científicas De Investigación
5-[4-(Difluoromethyl)-1,3-thiazol-2-yl]thiophene-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing into its potential use as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the development of agrochemicals and other industrial applications
Mecanismo De Acción
The mechanism by which 5-[4-(Difluoromethyl)-1,3-thiazol-2-yl]thiophene-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are crucial for the biological activity of the compound. The pathways involved often relate to the inhibition or activation of these targets, leading to the desired therapeutic or biological effect .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other difluoromethylated heterocycles such as:
- 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
- 3-(Difluoromethyl)-pyrrole-4-carboxylic acid
- Benzovindiflupyr
- Bixafen
- Fluxapyroxad
Uniqueness
What sets 5-[4-(Difluoromethyl)-1,3-thiazol-2-yl]thiophene-2-carboxylic acid apart is its unique combination of the thiazole and thiophene rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and agrochemicals .
Propiedades
IUPAC Name |
5-[4-(difluoromethyl)-1,3-thiazol-2-yl]thiophene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F2NO2S2/c10-7(11)4-3-15-8(12-4)5-1-2-6(16-5)9(13)14/h1-3,7H,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAGSSDMUGVYLMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)C(=O)O)C2=NC(=CS2)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F2NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(2-[(4-Methoxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-yl)acetic acid](/img/structure/B2471091.png)
![6-(3,4-Dimethylphenyl)-4-methyl-2-[(4-methylphenyl)methyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/new.no-structure.jpg)
![1-allyl-3-(3-bromophenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B2471093.png)


![(1R,5S)-8-((3,4-dimethylphenyl)sulfonyl)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2471097.png)
![N-[1-(ADAMANTAN-1-YL)ETHYL]BENZAMIDE](/img/structure/B2471098.png)
![(2S,3R)-3-{[(3-Methoxyphenyl)amino]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B2471099.png)
![(2E)-N,N-DIETHYL-3-[5-(4-NITROPHENYL)FURAN-2-YL]PROP-2-ENAMIDE](/img/structure/B2471102.png)
![N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]-4-fluorobenzamide](/img/structure/B2471103.png)
methanone](/img/structure/B2471105.png)
![N-(thiophen-3-ylmethyl)-1-azabicyclo[2.2.2]octan-3-amine dihydrochloride](/img/structure/B2471106.png)

![N-(3,4-difluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2471109.png)
